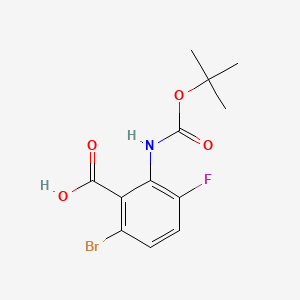
6-Bromo-2-((tert-butoxycarbonyl)amino)-3-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid is an organic compound that features a bromine atom, a fluorine atom, and a tert-butoxycarbonyl (Boc) protected amino group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes:
Bromination: Introduction of a bromine atom to the benzoic acid derivative.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Protection of the Amino Group: Using tert-butoxycarbonyl chloride (Boc-Cl) to protect the amino group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM).
Coupling Reactions: Palladium catalysts (Pd) with boronic acids or esters in the presence of a base like potassium carbonate (K2CO3).
Major Products
Substitution Reactions: Various substituted benzoic acids.
Deprotection Reactions: 6-bromo-2-amino-3-fluorobenzoic acid.
Coupling Reactions: Biaryl compounds with diverse functional groups.
Aplicaciones Científicas De Investigación
6-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of inhibitors or modulators of biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected to reveal the active amine, which can then participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-bromo-2-amino-3-fluorobenzoic acid: Lacks the Boc protection, making it more reactive.
6-chloro-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid: Similar structure but with a chlorine atom instead of bromine.
6-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid: Fluorine atom positioned differently on the benzene ring.
Uniqueness
6-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions in chemical and biological systems. The presence of both bromine and fluorine atoms, along with the Boc-protected amino group, provides versatility in synthetic applications and potential biological activity.
Propiedades
Fórmula molecular |
C12H13BrFNO4 |
|---|---|
Peso molecular |
334.14 g/mol |
Nombre IUPAC |
6-bromo-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H13BrFNO4/c1-12(2,3)19-11(18)15-9-7(14)5-4-6(13)8(9)10(16)17/h4-5H,1-3H3,(H,15,18)(H,16,17) |
Clave InChI |
UCSHCSCRKKKDBI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1C(=O)O)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















